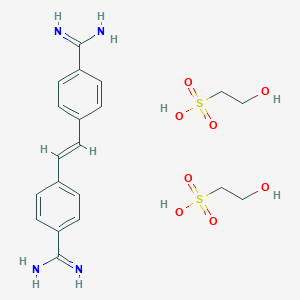
N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide, also known as ADMS, is a sulfonamide compound that has been widely used in scientific research for its various applications. ADMS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.39 g/mol.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide is not well understood. However, it is believed that N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide acts as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide may also inhibit the activity of other enzymes, such as cholinesterases.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which may have implications for the treatment of glaucoma and other diseases. N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has also been shown to have antitumor activity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has been widely used in scientific research, which means that there is a large body of literature on its properties and applications. However, one limitation is that the mechanism of action of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide is not well understood, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide. One direction is to further investigate the mechanism of action of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide, which may lead to the development of new drugs for the treatment of various diseases. Another direction is to explore the use of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide as a probe in fluorescence studies, which may have applications in the development of new sensors and imaging agents. Additionally, research could be conducted on the synthesis of new compounds based on the structure of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide, which may have new or improved properties.
Méthodes De Synthèse
N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide can be synthesized through a three-step process. The first step involves the reaction of 4-acetylphenylamine with chlorosulfonic acid to form 4-acetylphenylsulfonyl chloride. The second step involves the reaction of 2,4-dimethylphenol with sodium hydride to form the corresponding sodium salt, which is then reacted with the 4-acetylphenylsulfonyl chloride to form N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide. The final step involves the purification of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide through recrystallization.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has been widely used in scientific research for its various applications. It has been used as a reagent in the synthesis of various compounds, including sulfonamides and sulfones. N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has also been used as a ligand in the synthesis of metal complexes. Additionally, N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has been used as a probe in fluorescence studies.
Propriétés
Formule moléculaire |
C16H17NO3S |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO3S/c1-11-4-9-16(12(2)10-11)21(19,20)17-15-7-5-14(6-8-15)13(3)18/h4-10,17H,1-3H3 |
Clé InChI |
PKMGRSQSUXOACT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)


![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)



